3-[3-(4-methylpiperazin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
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Overview
Description
3-[3-(4-methylpiperazin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[2,3-d]pyrimidin-4-one core, which is a fused heterocyclic system, and a 4-methylpiperazin-1-yl group attached via a propyl linker. The presence of a sulfanylidene group adds to its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-methylpiperazin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrido[2,3-d]pyrimidin-4-one Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine and a suitable diketone under acidic or basic conditions.
Introduction of the Sulfanylidene Group: This step often involves the reaction of the pyrido[2,3-d]pyrimidin-4-one intermediate with a sulfur donor, such as thiourea or elemental sulfur, under controlled conditions.
Attachment of the 4-Methylpiperazin-1-yl Group: This is typically done via nucleophilic substitution, where the pyrido[2,3-d]pyrimidin-4-one derivative reacts with 1-(3-bromopropyl)-4-methylpiperazine in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanylidene group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the sulfanylidene group to form thiols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 3-[3-(4-methylpiperazin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine
The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial. Its structure suggests it could act as an inhibitor of certain enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-[3-(4-methylpiperazin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The piperazine moiety may enhance binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
3-[3-(4-methylpiperazin-1-yl)propyl]-2-thioxo-1H-pyrido[2,3-d]pyrimidin-4-one: Similar structure but with a thioxo group instead of sulfanylidene.
3-[3-(4-methylpiperazin-1-yl)propyl]-2-oxo-1H-pyrido[2,3-d]pyrimidin-4-one: Contains an oxo group instead of sulfanylidene.
Uniqueness
The presence of the sulfanylidene group in 3-[3-(4-methylpiperazin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one distinguishes it from its analogs, potentially offering unique reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
896707-63-4 |
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Molecular Formula |
C15H21N5OS |
Molecular Weight |
319.43 |
IUPAC Name |
3-[3-(4-methylpiperazin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H21N5OS/c1-18-8-10-19(11-9-18)6-3-7-20-14(21)12-4-2-5-16-13(12)17-15(20)22/h2,4-5H,3,6-11H2,1H3,(H,16,17,22) |
InChI Key |
FLIUPOCHCADSNX-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CCCN2C(=O)C3=C(NC2=S)N=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
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